molecular formula C12H19NO4 B100949 2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol CAS No. 18790-97-1

2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol

Cat. No.: B100949
CAS No.: 18790-97-1
M. Wt: 241.28 g/mol
InChI Key: LQGLNHNBYCRXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4. It is also known by its IUPAC name, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol. This compound is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethoxy chain. It is a white solid at room temperature and is used in various industrial and scientific applications .

Preparation Methods

The synthesis of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- typically involves the reaction of 4-aminophenol with ethylene oxide derivatives. One common method includes the esterification of 4-aminophenol with chloroethanol and ethoxyethane in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often with halogenated compounds.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and ethoxy chains provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting pathways involved in cellular processes .

Properties

CAS No.

18790-97-1

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2

InChI Key

LQGLNHNBYCRXIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCOCCOCCO

Canonical SMILES

C1=CC(=CC=C1N)OCCOCCOCCO

18790-97-1

Synonyms

2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol

Origin of Product

United States

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